4-Methoxy-3,3-dimethyl-butyronitrile

概要

説明

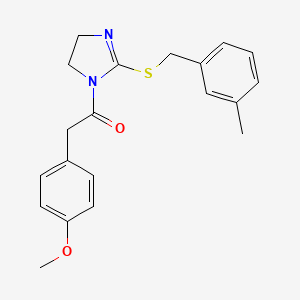

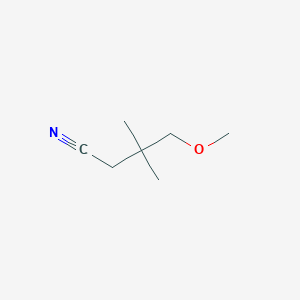

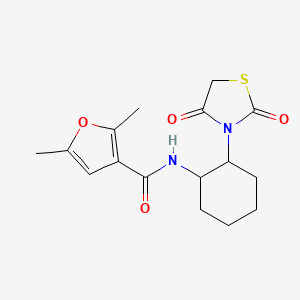

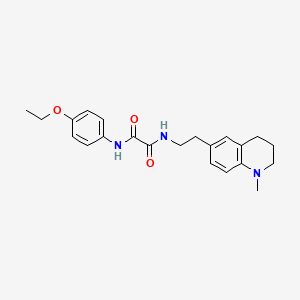

4-Methoxy-3,3-dimethyl-butyronitrile, also known as MDBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MDBN is a colorless liquid with a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol. It is widely used in the pharmaceutical and chemical industries as a building block for various organic compounds.

科学的研究の応用

Photophysical and Photochemical Applications

The synthesis and characterization of novel compounds including methoxy-substituted phthalocyanines for their photophysical and photochemical properties have been explored. These compounds have shown potential as Type II photosensitizers for photodynamic therapy in cancer applications due to their good singlet oxygen generation and appropriate photodegradation properties (Ü. Demirbaş et al., 2016).

Stereoselective Organic Synthesis

Methoxy-substituted compounds have been studied in the context of stereoselective synthesis, demonstrating the impact of methoxyl groups on the stereochemical outcomes of reactions. This research offers insights into the design of stereoselective synthetic pathways for the development of new organic molecules (M. Nitta et al., 1983).

Development of Ligands and Complexes

Research has focused on the synthesis and structure of pyrazole ligands and their complexes with metal ions, which are critical in the development of coordination compounds for various applications, including catalysis and material science (E. Budzisz et al., 2004).

Charge Transfer Dynamics

Investigations into the charge transfer dynamics of methoxy-substituted compounds like 4-(Dimethylamino)benzonitrile provide foundational understanding of their electronic properties, which are important for applications in photovoltaics, sensors, and other electronic devices (J. Rhinehart et al., 2012).

Electrolyte Additives for Batteries

The use of methoxy-substituted benzonitriles as electrolyte additives in lithium-ion batteries has been explored. These additives can significantly improve the cyclic stability and performance of high-voltage cathodes, highlighting their importance in enhancing battery technology (Wenna Huang et al., 2014).

特性

IUPAC Name |

4-methoxy-3,3-dimethylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2,4-5-8)6-9-3/h4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNADLBBBJAUHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#N)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2608995.png)

![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2609002.png)

![4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2609010.png)

![4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609014.png)